(-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Description
(-)-cis-2-Benzamidocyclohexanecarboxylic Acid: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a benzamide group attached to a cyclohexane ring, which is further substituted with a carboxylic acid group. The stereochemistry of the compound is defined by the cis configuration, where the benzamide and carboxylic acid groups are on the same side of the cyclohexane ring.
Properties
IUPAC Name |
(1R,2S)-2-benzamidocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUANNVQABXUYKU-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26693-55-0 | |
| Record name | (-)-cis-2-Benzamidocyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
A widely reported method involves the stereocontrolled introduction of the benzamide group to a pre-functionalized cyclohexane scaffold. The synthetic pathway begins with (1R,2S)-2-aminocyclohexanecarboxylic acid, a chiral building block derived from enzymatic resolution or asymmetric hydrogenation. Benzoylation is achieved using benzoyl chloride in the presence of a base such as triethylamine, yielding the cis-isomer with high diastereomeric excess (de > 98%).
Key Reaction Conditions:
- Substrate: (1R,2S)-2-aminocyclohexanecarboxylic acid (1.0 equiv)
- Reagents: Benzoyl chloride (1.2 equiv), triethylamine (2.0 equiv)
- Solvent: Dichloromethane (0°C to room temperature)
- Reaction Time: 12–24 hours
- Yield: 85–92%
The stereochemical outcome is attributed to the rigid conformation of the cyclohexane ring, which restricts nucleophilic attack to the cis position. Post-reaction purification via recrystallization from ethanol/water mixtures enhances enantiomeric purity.
Catalytic Asymmetric Hydrogenation of Enamide Intermediates
An alternative route employs enantioselective hydrogenation of a prochiral enamide precursor. The enamide, synthesized from cyclohexene-1-carboxylic acid and benzamide via Heck coupling, undergoes hydrogenation using a chiral Rhodium catalyst (e.g., Rh-(R)-BINAP). This method achieves high enantioselectivity (ee > 95%) and avoids the need for pre-resolved amino acids.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Rh-(R)-BINAP (0.5 mol%) |
| Hydrogen Pressure | 50 psi |
| Solvent | Methanol |
| Temperature | 25°C |
| Yield | 78–84% |
This approach is scalable but requires stringent control over catalyst loading and hydrogenation conditions to prevent epimerization.
Solid-Phase Synthesis for High-Throughput Applications
Recent advancements utilize resin-bound cyclohexane derivatives to streamline purification. Wang resin-functionalized cyclohexene oxide is opened with benzamide under Mitsunobu conditions, followed by oxidation of the secondary alcohol to the carboxylic acid using Jones reagent.
Stepwise Protocol:
- Epoxide Opening:
- Oxidation:
- Jones reagent (CrO₃/H₂SO₄) in acetone, 0°C
- Acid Yield: 76–82%
This method reduces purification steps but necessitates specialized equipment for solid-phase handling.
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Industrial-scale production often employs classical resolution. Racemic cis-2-benzamidocyclohexanecarboxylic acid is treated with a chiral amine (e.g., (R)-1-phenylethylamine), forming diastereomeric salts with differing solubilities. Sequential crystallizations isolate the (-)-cis enantiomer.
Typical Resolution Data:
| Chiral Resolving Agent | Solvent | Maximum ee Achieved |
|---|---|---|
| (R)-1-Phenylethylamine | Ethanol/H₂O | 99% |
| Cinchonidine | Acetone | 92% |
This method, while cost-effective for large batches, suffers from lower overall yields (50–60%) due to multiple crystallization steps.
Enzymatic Hydrolysis for Green Chemistry Applications
Lipase-mediated kinetic resolution offers an eco-friendly alternative. Racemic ethyl cis-2-benzamidocyclohexanecarboxylate is hydrolyzed using Pseudomonas fluorescens lipase, selectively de-esterifying the (-)-enantiomer.
Reaction Setup:
- Substrate: Ethyl ester (1.0 equiv)
- Enzyme: P. fluorescens lipase (10 mg/mmol)
- Buffer: Phosphate buffer (pH 7.0), 37°C
- Conversion: 48–52% (theoretical max 50%)
- ee of Product: >99%
Although enzymatic methods align with green chemistry principles, they are limited by substrate specificity and enzyme cost.
Critical Analysis of Methodologies
Table 1: Comparative Evaluation of Synthesis Routes
| Method | Yield (%) | ee/de (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Auxiliary | 85–92 | >98 | Moderate | High |
| Catalytic Hydrogenation | 78–84 | >95 | High | Moderate |
| Solid-Phase | 76–82 | >99 | Low | Low |
| Classical Resolution | 50–60 | 99 | High | Low |
| Enzymatic Hydrolysis | 48–52 | >99 | Moderate | High |
Each method balances stereochemical control, yield, and operational complexity. Industrial settings favor catalytic hydrogenation for scalability, while laboratory syntheses prioritize chiral auxiliary approaches for reliability.
Characterization and Quality Control
Post-synthetic characterization relies on:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-cis-2-Benzamidocyclohexanecarboxylic Acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Overview
(-)-cis-2-Benzamidocyclohexanecarboxylic acid is a chiral compound with significant applications in organic synthesis, medicinal chemistry, and biological research. Its unique structure, characterized by a benzamide group attached to a cyclohexane ring with a carboxylic acid group, allows it to participate in various chemical reactions and biological interactions.
Organic Synthesis
- Chiral Building Block : The compound serves as a valuable chiral building block in asymmetric synthesis. Its chirality enables the production of enantiomerically enriched compounds, which are crucial in pharmaceutical development .
- Synthesis of Chiral Amines : Researchers have synthesized various chiral 1,3-diamines from this compound. These derivatives have been utilized as ligands in copper-catalyzed asymmetric reactions, demonstrating high enantioselectivity .
Medicinal Chemistry
- Potential Therapeutic Agent : The compound is being investigated for its potential therapeutic properties. Studies suggest it may act as a lead compound for drug development targeting specific biological pathways, particularly in cancer and metabolic disorders .
- Enzyme Interaction Studies : As a model compound, it aids in studying enzyme-substrate interactions and protein-ligand binding, providing insights into the mechanisms of action for various biological targets.
Biological Applications
- Biomolecular Interactions : The compound's structure allows it to form hydrogen bonds and ionic interactions with biological macromolecules. This property is essential for understanding its role in modulating enzyme activity and receptor interactions .
- Research on Biological Pathways : Its application extends to exploring biological pathways, particularly in understanding how specific modifications can influence biological activity and therapeutic efficacy .
Case Study 1: Asymmetric Henry Reaction
In a study focusing on the synthesis of chiral 1,3-diamines from this compound, researchers demonstrated that these compounds could catalyze the asymmetric Henry reaction effectively. The reaction yielded various β-nitroalcohols with high enantiomeric excess (up to 91%) under optimized conditions. This underscores the utility of the compound in developing new synthetic methodologies .
Case Study 2: Drug Development
Research has highlighted the potential of this compound as a scaffold for drug discovery. Its ability to interact with specific enzymes makes it a candidate for developing inhibitors that could be used in treating diseases such as cancer and diabetes. Ongoing studies are focusing on modifying its structure to enhance bioactivity and selectivity against target enzymes .
Mechanism of Action
The mechanism of action of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
(-)-trans-2-Benzamidocyclohexanecarboxylic Acid: This compound has a similar structure but with a trans configuration, leading to different stereochemical properties.
2-Benzamidocyclohexanecarboxylic Acid: This compound lacks the chiral center, making it achiral and less specific in its interactions.
Benzamide Derivatives: Other benzamide derivatives may have different substituents on the benzene ring, altering their chemical and biological properties.
Uniqueness: The uniqueness of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid lies in its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for research and industrial applications.
Biological Activity
Overview
(-)-cis-2-Benzamidocyclohexanecarboxylic acid is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. Its unique structural features allow it to participate in various biological activities, making it a subject of interest in pharmaceutical research. This article will explore the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C14H17NO3
- Molecular Weight : 247.29 g/mol
- CAS Number : 6939-99-7
- IUPAC Name : (1S,2R)-2-benzamidocyclohexane-1-carboxylic acid
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound can undergo nucleophilic acyl substitution reactions, which are crucial for its role in organic synthesis and potential therapeutic applications. Its structural characteristics facilitate interactions with enzymes and receptors, influencing biological pathways.
1. Enzymatic Applications
Recent studies have highlighted the use of this compound as a substrate in biocatalytic processes. For instance, it has been employed in the enantioselective reduction of nitroketones, leading to the synthesis of valuable chiral products such as β-aminoalcohols, which are key intermediates in pharmaceuticals .
Table 1: Enantioselective Reduction Yields
| Substrate | Enzyme Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Nitroketone A | ADH270 | 57 | 92 |
| Nitroketone B | ADH440 | 63 | 90 |
2. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results that suggest their potential use as antibacterial agents .
3. Anticancer Potential
Preliminary studies have demonstrated that compounds derived from this compound possess anticancer activity. In vitro assays indicated that these derivatives inhibit the proliferation of cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Synthesis of Chiral β-Aminoalcohols
In a study published in Chemistry – A European Journal, researchers synthesized chiral β-aminoalcohols from this compound via biocatalysis. The study highlighted the efficiency of using whole cells of Candida parapsilosis for the reduction process, achieving high yields and enantiomeric excesses .
Case Study 2: Antimicrobial Screening
A comprehensive screening of derivatives against common pathogens revealed that certain modifications to the benzamide structure significantly enhanced antimicrobial activity. This study emphasized structure-activity relationships (SAR) that could guide future drug development efforts .
Q & A
Q. What are the established synthetic routes for (-)-cis-2-Benzamidocyclohexanecarboxylic Acid, and how can their efficiency be optimized?
Answer: The synthesis typically involves cyclohexane ring functionalization with benzamide and carboxylic acid groups. A common approach is the enantioselective coupling of benzamide derivatives to cyclohexanecarboxylic acid precursors using chiral catalysts. For example, Kodama et al. (2011) demonstrated the use of copper catalysts in asymmetric Henry reactions to achieve high enantiomeric excess (ee) . Optimization parameters include:
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer: Key methods include:
- NMR spectroscopy : H and C NMR confirm stereochemistry (e.g., cyclohexane ring proton coupling constants) and benzamide substitution patterns .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers and quantify ee .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO in ) .
Advanced Research Questions
Q. How can this compound be utilized in enantioselective catalytic reactions?
Answer: The compound’s rigid cyclohexane backbone and hydrogen-bonding groups make it a chiral scaffold for asymmetric catalysis. For instance:
- Henry Reaction : Kodama et al. (2011) used derivatives of this compound as ligands in Cu-catalyzed nitroaldol reactions, achieving >90% ee .
- C–N Bond Activation : Palladium complexes incorporating this ligand enabled enantioselective aminomethylamination of dienes (Liu et al., 2016) .
Methodological Tip : Optimize ligand-to-metal ratios and monitor reaction progress via in-situ IR to prevent racemization.
Q. What strategies resolve contradictions in stereochemical outcomes when using this compound in asymmetric synthesis?
Answer: Discrepancies often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). To address this:
- Kinetic Studies : Use time-resolved NMR or stopped-flow techniques to identify intermediates.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and explain stereochemical preferences .
- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., solvent, catalyst loading) to isolate variables .
Q. How does this compound contribute to mechanistic studies of C–N bond activation?
Answer: Its amide group serves as a directing moiety in Pd-catalyzed C–N activation. For example:
- Isotopic Labeling : N-labeled benzamide tracks N-migration in catalytic cycles .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with C/C isotopes to identify rate-determining steps.
- X-ray Crystallography : Resolve catalyst-substrate adducts to confirm binding modes .
Methodological Guidelines
- Data Validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to avoid misassignment .
- Reproducibility : Document all experimental parameters (e.g., catalyst batch, humidity) per RSC reporting standards .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., MedChemExpress guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
